1-(3-Bromopyridin-2-yl)piperidin-4-ol
Description
1-(3-Bromopyridin-2-yl)piperidin-4-ol is a brominated pyridine-piperidine hybrid compound characterized by a piperidin-4-ol core substituted with a 3-bromopyridin-2-yl group. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and aromatic bromine, which influence solubility, bioavailability, and binding affinity to biological targets. The compound is primarily utilized as a pharmaceutical intermediate, as evidenced by its structural analogs in drug development pipelines (e.g., antipsychotics, anticonvulsants) . Its synthetic versatility allows modifications at the pyridine ring or piperidine moiety, enabling tailored pharmacological profiles.
Properties
IUPAC Name |
1-(3-bromopyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNIHVWYBYWHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be synthesized through various synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with piperidin-4-ol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include various nucleophiles and bases.
Major Products Formed:
Oxidation: 1-(3-Bromopyridin-2-yl)piperidin-4-one
Reduction: 1-(3-Bromopyridin-2-yl)piperidin-4-amine
Substitution: 1-(3-alkylpyridin-2-yl)piperidin-4-ol
Scientific Research Applications
1-(3-Bromopyridin-2-yl)piperidin-4-ol has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Bromopyridin-2-yl)piperidin-4-ol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system and the intended application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution on Pyridine
- 1-(5-Bromopyridin-2-yl)piperidin-4-ol (CAS: 149806-52-0): This isomer differs in bromine placement (position 5 vs. 3 on pyridine). Computational models predict higher blood-brain barrier (BBB) permeability for 5-bromo derivatives compared to 3-bromo analogs .
- 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol :
Replacing pyridine with pyrimidine introduces an additional nitrogen atom, increasing polarity. The chlorine at position 2 further alters electronic distribution, which may enhance interactions with ATP-binding pockets in kinase targets .
Heterocyclic Core Modifications
- 1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol (CAS: 401930-07-2):
Substituting pyridine with a trifluoromethyl-pyrimidine group significantly boosts lipophilicity (logP increase by ~1.5 units), improving membrane permeability. The electron-withdrawing CF₃ group stabilizes the heterocycle against metabolic oxidation, enhancing pharmacokinetic stability . - 1-[6-(4-Chlorophenyl)pyridazin-3-yl]piperidin-4-ol :
Pyridazine-based analogs exhibit distinct hydrogen-bonding patterns due to the two adjacent nitrogen atoms. This feature is exploited in anticonvulsant drug design, where improved binding to GABA receptors is observed compared to pyridine derivatives .
Functional Group Variations
- 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: The addition of a naphthalene-quinoline substituent introduces bulkiness, reducing solubility but increasing selectivity for serotonin receptors (5-HT1A).
- P4MP4 [1-((piperidin-4-yl)methyl)piperidin-4-ol] :
The piperidinylmethyl extension enhances bacterial adhesion inhibition (e.g., against Neisseria meningitidis) by promoting hydrophobic interactions with pilus assembly proteins. This contrasts with smaller bromopyridine analogs, which lack such broad-spectrum antimicrobial activity .
Structural and Pharmacological Data Table
Research Findings and Implications
- Positional Isomerism : Bromine position on pyridine critically impacts electronic and steric profiles. 3-Bromo derivatives are preferred for rigid, planar binding sites (e.g., enzyme active sites), while 5-bromo isomers may favor CNS targets due to improved BBB penetration .
- Heterocycle Swapping : Pyrimidine and pyridazine cores enhance polarity and hydrogen-bonding capacity, making them suitable for targets requiring precise electronic interactions, such as kinases or neurotransmitter receptors .
- Functional Group Engineering: Bulky substituents (e.g., naphthalene-quinoline) improve receptor selectivity but may compromise solubility, necessitating prodrug strategies for therapeutic use .
Biological Activity
1-(3-Bromopyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-bromopyridine with piperidin-4-one. The reaction is generally carried out under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Key Reaction Conditions:
- Reagents: 3-bromopyridine, piperidin-4-one
- Base: Sodium hydride or potassium carbonate
- Solvent: DMF or THF
- Temperature: Elevated (typically around 80°C)
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The bromine atom on the pyridine ring enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of specific biological pathways .
Pharmacological Studies
This compound has been evaluated for its pharmacological properties through in vitro studies. These studies have shown promising results regarding its antibacterial and antifungal activities. In particular, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Activity Comparison
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| 1-(4-Bromopyridin-2-yl)piperidin-4-one | TBD | S. pneumoniae, E. coli |
| 1-(3-Chloropyridin-2-yl)piperidin-4-one | TBD | Pseudomonas aeruginosa |
Case Studies
Several research studies have focused on the biological implications of derivatives of piperidine compounds, including this compound:
- Antimicrobial Efficacy : A study evaluating various pyridine derivatives highlighted that halogenated piperidines exhibited significant antibacterial activity, suggesting that the presence of bromine enhances bioactivity due to electron-withdrawing effects that stabilize reactive intermediates during bacterial inhibition .
- Neurological Applications : Research has indicated that compounds with similar structures are being investigated for their potential use in treating neurological disorders by acting as modulators for neurotransmitter receptors .
Future Directions
The ongoing exploration of this compound's biological activity suggests several avenues for future research:
Potential Research Areas:
- In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms through which this compound exerts its effects on specific biological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
